5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of difluoromethyl groups at positions 5 and 7 enhances its metabolic stability, lipophilicity, and binding affinity to various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid. For instance, the use of acetic acid tends to favor the formation of 7-difluoromethyl derivatives, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation agents like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Scientific Research Applications
5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its cytotoxic and antitumor properties.
Mechanism of Action
The mechanism of action of 5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups enhance its binding affinity, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 5-difluoromethylpyrazolo[1,5-a]pyrimidine
- 7-difluoromethylpyrazolo[1,5-a]pyrimidine
- 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of two difluoromethyl groups at positions 5 and 7, which significantly enhance its biological activity and metabolic stability compared to its analogs .
Properties
IUPAC Name |
5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4N3/c1-4-2-7-14-5(8(10)11)3-6(9(12)13)16(7)15-4/h2-3,8-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETWPXACVLGUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.